Bis(4-amino-1-anthraquinonyl)amine

Polymer melt dyeing Thermal stability High-temperature processing

Conventional anthraquinone dyes degrade above 145°C, failing in melt-phase processing of engineering thermoplastics. Bis(4-amino-1-anthraquinonyl)amine (CAS 128-87-0) resolves this with documented thermal stability at 300°C without decomposition. • Dissolves directly in polyester, polyolefin, and polyamide melts, producing uniform blue-green shades with high fastness to light, washing, and dry cleaning • Eliminates haze and dispersion issues inherent to insoluble pigments in transparent polymer products • Dual-activation chemistry enables derivatization into acid wool dyes or vat dyes from a single intermediate. Supplied at ≥95% purity with higher grades upon request.

Molecular Formula C28H17N3O4
Molecular Weight 459.5 g/mol
CAS No. 128-87-0
Cat. No. B094571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-amino-1-anthraquinonyl)amine
CAS128-87-0
SynonymsAB48 dye
acid black 48
Molecular FormulaC28H17N3O4
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O
InChIInChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2
InChIKeyCXNVLAFSMZBOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-amino-1-anthraquinonyl)amine Technical Specifications


Bis(4-amino-1-anthraquinonyl)amine (CAS 128-87-0), also known as 4,4′-diamino-1,1′-iminodianthraquinone or 4,4′-diamino-1,1′-dianthrimide, is a dimeric anthraquinone derivative with the molecular formula C₂₈H₁₇N₃O₄ and a molecular weight of 459.45 g/mol [1]. The compound consists of two 4-aminoanthraquinone moieties linked via a central imino (–NH–) bridge, yielding a deeply colored, highly conjugated aromatic system . Its elemental composition is C 73.20%, H 3.73%, N 9.15%, O 13.93% [1]. The compound appears as a dark red crystalline solid, soluble in organic solvents such as alcohols and ketones, but insoluble in water . It is commercially available from multiple suppliers at standard purity specifications of ≥95%, with higher purity grades (98–99%) available upon request .

Bis(4-amino-1-anthraquinonyl)amine vs. Simpler Anthraquinones


Generic substitution within the aminoanthraquinone class is not technically valid due to fundamental differences in molecular architecture, thermal stability thresholds, and application-specific performance. Bis(4-amino-1-anthraquinonyl)amine is a dimeric structure with approximately double the molecular weight (459.45 g/mol) of monomeric comparators such as 1,4-diaminoanthraquinone (238.24 g/mol), resulting in substantially different thermal behavior, solubility characteristics, and optical properties [1]. Unlike simpler mono-anthraquinone dyes that may decompose or undergo undesirable spectral shifts under elevated processing temperatures, the dimeric anthrimide structure confers distinct stability advantages in high-temperature applications, particularly in melt-phase polymer processing [2]. These structural and performance differences mean that substituting this compound with a lower molecular weight analog will yield unpredictable and typically suboptimal results in applications requiring specific thermal resistance, color clarity, or fastness profiles.

Bis(4-amino-1-anthraquinonyl)amine Performance Evidence


Melt-Phase Thermal Stability vs. Monomeric Dyes

Bis(4-amino-1-anthraquinonyl)amine demonstrates exceptional thermal stability in melt-phase polymer processing, dissolving in polymer melts without decomposition even at 300°C [1]. This performance contrasts with monomeric 1,4-diaminoanthraquinone-based disperse dyes, which are typically applied at lower dyeing temperatures (100–145°C) and may undergo thermal degradation when exposed to the higher processing temperatures required for engineering thermoplastics [2]. The dimeric anthrimide structure confers enhanced thermal resistance relative to simpler mono-anthraquinone analogs [1].

Polymer melt dyeing Thermal stability High-temperature processing Polyester coloration

Optical Clarity & Dispersion vs. Insoluble Pigments

In melt-phase coloration of thermoplastics, Bis(4-amino-1-anthraquinonyl)amine yields clearer colors compared to insoluble pigments, with measurably less difficulty in achieving uniform dispersion than carbon black [1]. The compound dissolves directly in the polymer melt, producing full, uniform blue-green shades with high fastness to light, washing, and dry cleaning [1]. In contrast, insoluble pigments and carbon black require intensive dispersion efforts and may produce haze or non-uniform color distribution, particularly in transparent or translucent polymer applications [1].

Color clarity Polymer melt dispersion Blue-green shades Optical quality

Molecular Weight & Fastness vs. Monomeric Anthraquinones

The dimeric structure of Bis(4-amino-1-anthraquinonyl)amine (MW 459.45 g/mol) confers inherently higher substantivity and fastness properties compared to monomeric anthraquinone analogs [1][2]. Monomeric comparators such as 1,4-diaminoanthraquinone (MW 238.24 g/mol) and Disperse Blue 1 (MW 268.27 g/mol) have approximately 52–58% of the molecular weight of the target compound [3]. The larger molecular size of the dimer reduces migration and sublimation tendencies, directly contributing to the high fastness to light, washing, and dry cleaning documented in the patent literature for this compound [1].

Molecular architecture Dimeric structure Fastness properties Dye substantivity

Boron Colorimetric Determination

Bis(4-amino-1-anthraquinonyl)amine has a documented and validated application in the analytical determination of boron via colorimetric methods [1]. The method, published by Beckett and Webster in Analyst (1943), utilizes the compound's characteristic bluish-black coloration in solution as a detection system for boron quantification [1]. While alternative colorimetric reagents exist for boron determination (e.g., curcumin, carmine, azomethine-H), the specific spectral properties and reactivity profile of this anthraquinone derivative may offer distinct advantages in certain matrices or interference scenarios [1].

Boron detection Colorimetric analysis Analytical chemistry Spectrophotometry

Commercial Purity Grades & Supplier Availability

Bis(4-amino-1-anthraquinonyl)amine is commercially available from multiple qualified suppliers with clearly defined purity specifications ranging from ≥95% standard grade to 98–99% high-purity grades . AKSci offers the compound at 95% minimum purity . Shaanxi Dideu supplies 98% purity in 25 kg quantities and 99% purity in 25 kg packaging . Delta-B offers ≥95% purity with higher purities available upon request [1]. Sigma-Aldrich lists the compound under product code S367745 (AldrichCPR) . This multi-supplier landscape ensures procurement flexibility across different purity requirements and volume needs.

Commercial availability Purity grade Procurement specifications Supply chain

Wool Dyeing via Sulfonation Pathway

Bis(4-amino-1-anthraquinonyl)amine undergoes a specific chemical transformation when heated with fuming sulfuric acid (30% SO₃) at 100°C, yielding a dark powder that dissolves in water or alcohol with bluish-black coloration, rendering it suitable as a dyestuff for wool [1]. This sulfonation-based activation contrasts with the direct application of pre-sulfonated anthraquinone acid dyes. Additionally, heating the compound with molten potassium hydroxide at 190°C followed by oxidation with sodium hypochlorite yields an olive-green vat dye, demonstrating a dual-application potential as both a direct wool dye precursor and a vat dye intermediate [1].

Wool dyeing Sulfonation Vat dye precursor Textile coloration

Bis(4-amino-1-anthraquinonyl)amine Application Scenarios


Melt-Phase Coloration of Engineering Thermoplastics

Based on documented thermal stability at 300°C without decomposition, Bis(4-amino-1-anthraquinonyl)amine is optimally suited for melt-phase coloration of high-melting thermoplastics including linear polyesters, polyolefins (e.g., polypropylene), and polyamides [1]. The compound dissolves directly in the polymer melt to produce full, uniform blue-green shades with high fastness to light, washing, and dry cleaning. This application scenario leverages the compound's superior thermal tolerance compared to conventional monomeric anthraquinone disperse dyes, which typically operate in the 100–145°C range [2].

High-Clarity Polymer Coloration

In applications where optical clarity and color uniformity are critical quality parameters—such as transparent or translucent polymer products—Bis(4-amino-1-anthraquinonyl)amine offers distinct advantages over insoluble pigments and carbon black [1]. The compound's solubility in polymer melts eliminates the dispersion challenges and potential haze associated with particulate colorants, resulting in clearer, more uniform blue-green shades. This makes it a procurement-relevant alternative for applications where pigment-based coloration would compromise product aesthetics or optical performance [1].

Boron Colorimetric Analysis Reagent

Bis(4-amino-1-anthraquinonyl)amine has a documented and validated application as a colorimetric reagent for the determination of boron, per the method published by Beckett and Webster in Analyst (1943) [1]. Upon treatment with fuming sulfuric acid, the compound generates a characteristic bluish-black coloration that can be utilized for spectrophotometric boron quantification. This provides analytical laboratories with a historically established, publication-supported reagent option for boron analysis in complex matrices [1].

Wool & Vat Dye Intermediate Synthesis

The compound's dual-activation chemistry enables its use as a versatile dye intermediate. When heated with fuming sulfuric acid (30% SO₃) at 100°C, it yields a water-soluble dark powder suitable for wool dyeing [1]. Alternatively, treatment with molten potassium hydroxide at 190°C followed by sodium hypochlorite oxidation produces an olive-green vat dye [1]. This flexibility allows formulators to generate two distinct dye classes from a single starting material, offering supply chain consolidation benefits for dye manufacturers requiring both acid wool dyes and vat dye intermediates.

Technical Documentation Hub

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